molecular formula C9H11N3 B11777983 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B11777983
M. Wt: 161.20 g/mol
InChI Key: CBMSIHURXLJUDF-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions and an amine group at the 2 position of the benzimidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methyl groups and the amine group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells . The compound’s ability to inhibit specific enzymes and receptors also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazol-2-amine: Lacks the methyl groups at the 1 and 4 positions.

    2-Methyl-1H-benzo[d]imidazole: Contains a single methyl group at the 2 position.

    1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Methyl groups are located at different positions.

Uniqueness

1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 1 and 4 positions enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,4-dimethylbenzimidazol-2-amine

InChI

InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3,(H2,10,11)

InChI Key

CBMSIHURXLJUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)N)C

Origin of Product

United States

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